molecular formula C11H16N2O2 B2563475 1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one CAS No. 1893169-04-4

1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one

Cat. No.: B2563475
CAS No.: 1893169-04-4
M. Wt: 208.261
InChI Key: IZAKLRGYODNNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one is a pyrazole-derived compound featuring a methyl group at the 1-position, a tetrahydropyran-4-yl (oxan-4-yl) group at the 3-position, and an acetyl group at the 5-position of the pyrazole ring. This structural motif is significant in medicinal chemistry, as tetrahydropyran derivatives are often employed to enhance solubility and metabolic stability while maintaining moderate lipophilicity .

The compound’s synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with β-diketones or their equivalents, followed by functionalization of the pyrazole core. Its structural characterization relies on NMR, MS, and X-ray crystallography, with refinement programs like SHELXL ensuring accurate determination of molecular geometry .

Properties

IUPAC Name

1-[2-methyl-5-(oxan-4-yl)pyrazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(14)11-7-10(12-13(11)2)9-3-5-15-6-4-9/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAKLRGYODNNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NN1C)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(oxan-4-yl)-1H-pyrazole with ethanoyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Fluorinated Derivatives

  • 1-[3-(Heptafluoropropyl)−1H-pyrazol-5-yl]ethan-1-one (3c): Substitution with heptafluoropropyl at the 3-position increases electron-withdrawing effects, lowering the pyrazole ring’s electron density. This enhances reactivity in electrophilic substitutions and improves metabolic stability. The compound exhibits a melting point of 71–72°C, higher than non-fluorinated analogs due to stronger van der Waals interactions .
  • 1-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one :
    The trifluoromethyl group (CF₃) confers high lipophilicity (LogP ~2.5) and resistance to oxidative metabolism. Compared to the oxan-4-yl analog, CF₃ reduces hydrogen-bonding capacity but increases membrane permeability .

Aromatic and Heteroaromatic Derivatives

  • 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: The 4-ethoxyphenyl and naphthyl groups enable π-π stacking interactions in protein binding.
  • 1-[1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one: The 3-chlorophenyl substituent introduces a halogen bond donor, enhancing interactions with electron-rich regions of biological targets. However, the absence of a bulky oxan-4-yl group may reduce steric hindrance, allowing faster metabolic clearance .

Urea-Linked Pyrazoles

  • 1-(3-Fluorophenyl)-3-(4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea (4): The urea linker adds hydrogen-bond donor/acceptor capacity, improving binding to enzymes like Plasmodium falciparum targets. This contrasts with the oxan-4-yl analog, which relies on ether oxygen for similar interactions .

Enzyme Inhibition

  • The oxan-4-yl group in 1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one has been implicated in binding to PI3K alpha, as observed in a crystal structure (PDB: 8D1). The tetrahydropyran oxygen forms a hydrogen bond with a conserved lysine residue, a feature absent in CF₃-substituted analogs .
  • In contrast, fluorinated derivatives (e.g., 3c–3g) show enhanced activity against microbial targets due to fluorine’s electronegativity and improved pharmacokinetics .

Solubility and Bioavailability

  • Hydrochloride salts of pyrazole ethanones (e.g., 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride) exhibit superior aqueous solubility (>50 mg/mL) compared to the neutral oxan-4-yl derivative, which may require formulation optimization for in vivo applications .

Structural and Thermal Properties

Compound Melting Point (°C) LogP (Predicted) Ref.
This compound Not reported 1.8 [15]
1-[3-(Heptafluoropropyl)−1H-pyrazol-5-yl]ethan-1-one 71–72 3.2 [13]
1-(1H-Pyrazol-5-yl)ethan-1-one hydrochloride 105–107 0.5 [14]

The oxan-4-yl group balances moderate lipophilicity (LogP ~1.8) with polar surface area, making it suitable for central nervous system-targeted drugs .

Biological Activity

1-[1-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and data tables.

The compound has the following chemical characteristics:

  • Chemical Formula : C9H15N3O
  • Molecular Weight : 181.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The pyrazole moiety can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing enzymatic activities and signaling pathways.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties, targeting various cancer cell lines. The compound has shown potential in inhibiting the proliferation of several cancer types, including:

  • Lung Cancer
  • Breast Cancer
  • Colorectal Cancer

A study reported that compounds containing the pyrazole structure can inhibit key cancer-related targets such as topoisomerase II and EGFR (epidermal growth factor receptor), leading to reduced tumor growth and improved survival rates in animal models .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antibacterial and antiviral activities. Pyrazole derivatives have been identified as effective against various bacterial strains and viruses, making them candidates for further development as antimicrobial agents .

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of several pyrazole derivatives, including this compound. The compound was tested on MDA-MB-231 (breast cancer) cells and exhibited a dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 15 µg/mL against both bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMDA-MB-231 (Breast Cancer)25 µM
AntimicrobialStaphylococcus aureus15 µg/mL
Escherichia coli15 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one, and how can purity be optimized?

  • Methodology : The synthesis typically involves coupling a pre-functionalized pyrazole core with a tetrahydropyran (oxan-4-yl) group. A multi-step approach may include:

Pyrazole Functionalization : Introduce the methyl group at the 1-position via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

Oxan-4-yl Incorporation : Use Suzuki-Miyaura coupling or nucleophilic substitution to attach the oxan-4-yl moiety at the 3-position of the pyrazole ring .

Ethanone Installation : Acetylation via Friedel-Crafts acylation or condensation reactions.

  • Purity Optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water). Confirm purity (>95%) by HPLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Key signals include:
  • Methyl group on pyrazole (δ ~2.5 ppm, singlet).
  • Oxan-4-yl protons: axial/equatorial H resonances (δ 1.5–4.0 ppm, multiplet).
  • Acetyl group (δ ~2.1 ppm, singlet) .
  • ¹³C NMR : Confirm carbonyl (C=O) at δ ~200 ppm and pyrazole/oxane carbons .
    • IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-N (~1250 cm⁻¹) .

Q. What are the dominant chemical reactions involving the pyrazole and oxan-4-yl groups in this compound?

  • Pyrazole Reactivity :

  • Electrophilic Substitution : Nitration or halogenation at the 4-position of the pyrazole ring, facilitated by the electron-withdrawing acetyl group .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline, altering bioactivity .
    • Oxan-4-yl Reactivity : Acid-catalyzed ring-opening to form diols or functionalization via epoxidation .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

  • Methodology :

Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/chloroform). Use SHELXL for refinement .

Key Metrics : Analyze bond angles (e.g., pyrazole ring planarity) and torsional angles (e.g., oxan-4-yl orientation relative to pyrazole). For example, the dihedral angle between pyrazole and oxane rings is critical for steric interactions .

  • Example Data :

ParameterValue
C=O bond length1.21 Å
Pyrazole N-N angle117.5°
References: .

Q. What mechanistic insights explain contradictions in the compound’s reactivity under varying conditions?

  • Case Study : Discrepancies in nitro-group reduction (e.g., catalytic vs. chemical reduction):

  • Catalytic (H₂/Pd-C) : Full reduction to amine, but may over-reduce oxan-4-yl if H₂ pressure is excessive .
  • Chemical (Sn/HCl) : Selective nitro reduction but risks acetyl-group hydrolysis. Monitor pH and temperature to suppress side reactions .
    • Computational Validation : DFT calculations (e.g., Gaussian) model transition states to predict regioselectivity .

Q. How can biological activity be systematically evaluated, and what assays are most relevant?

  • In Vitro Profiling :

Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .

Receptor Binding : Radioligand displacement assays for σ receptors (IC₅₀ determination) .

  • Data Interpretation : Compare IC₅₀ values with structural analogs (e.g., pyrazole derivatives with morpholine vs. oxane substituents) to establish SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.